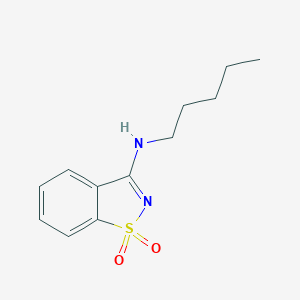![molecular formula C13H12N6O3S2 B253840 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has shown promising results in biological studies, making it a subject of interest for researchers.
Mechanism of Action
The exact mechanism of action of 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of cancer cells and bacteria. It has been observed to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria by disrupting their cell wall synthesis.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biological studies. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its mode of action.
2. Development of new derivatives of the compound with improved solubility and bioavailability.
3. Investigation of the potential of the compound in treating other diseases such as fungal infections.
4. Clinical trials to evaluate the efficacy and safety of the compound in humans.
In conclusion, 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a promising compound that has shown potential applications in various fields of science. Its mechanism of action and physiological effects make it a subject of interest for further research. Future studies could lead to the development of new therapies for cancer and bacterial infections.
Synthesis Methods
The synthesis of 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-aminothiazole and 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields of science. In biological studies, it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. It has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
properties
Product Name |
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C13H12N6O3S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N6O3S2/c1-8-11(20)16-12(18-17-8)15-9-2-4-10(5-3-9)24(21,22)19-13-14-6-7-23-13/h2-7H,1H3,(H,14,19)(H2,15,16,18,20) |
InChI Key |
NYCBUIXYYFJJRB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)

![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)


![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)
